molecular formula C13H11NO2 B14308497 2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one CAS No. 113050-14-9

2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one

Cat. No.: B14308497
CAS No.: 113050-14-9
M. Wt: 213.23 g/mol
InChI Key: MGZDUUKHENVUIN-UHFFFAOYSA-N
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Description

2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one is an organic compound that features a hydroxypyridine moiety attached to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one typically involves the reaction of 5-hydroxypyridine with a phenylethanone derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenylethanone moiety may also play a role in modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one is unique due to the combination of the hydroxypyridine and phenylethanone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .

Properties

CAS No.

113050-14-9

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-(5-hydroxypyridin-2-yl)-1-phenylethanone

InChI

InChI=1S/C13H11NO2/c15-12-7-6-11(14-9-12)8-13(16)10-4-2-1-3-5-10/h1-7,9,15H,8H2

InChI Key

MGZDUUKHENVUIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC=C(C=C2)O

Origin of Product

United States

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